3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one
Overview
Description
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring, along with an aminoethyl side chain and a fluorine atom
Mechanism of Action
Target of Action
The primary targets of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one are histamine H1 receptors and cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These targets play crucial roles in various physiological functions. Histamine H1 receptors are involved in allergic reactions , while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine .
Mode of Action
This compound interacts with its targets by acting as an antagonist to histamine H1 receptors and an inhibitor to AChE and BuChE . As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound involved in allergic reactions . As a cholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing its levels in the brain .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By blocking histamine H1 receptors, it interferes with the histamine-mediated allergic response pathway . By inhibiting AChE and BuChE, it impacts the cholinergic pathway, which is involved in memory and cognition .
Result of Action
The antagonistic action of this compound on histamine H1 receptors can help alleviate symptoms of allergic reactions . Its inhibitory effect on AChE and BuChE can potentially enhance cognitive function, making it a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine receptors, particularly the H1 receptor, which is a G protein-coupled receptor (GPCR) involved in various physiological functions . The interaction between this compound and the H1 receptor leads to the activation of phosphatidase C through G proteins, promoting an increase in Ca2+ concentration and resulting in vasodilation and increased capillary permeability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the activation of the H1 receptor by this compound leads to increased intracellular Ca2+ levels, which can affect various downstream signaling pathways . Additionally, this compound has been shown to influence gene expression by modulating the activity of transcription factors involved in inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the H1 receptor, leading to the activation of downstream signaling pathways involving G proteins and phosphatidase C . This activation results in increased intracellular Ca2+ levels, which can further modulate various cellular processes. Additionally,
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Aminoethyl Side Chain: The aminoethyl group can be introduced via nucleophilic substitution reactions, using ethylenediamine or similar compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the fluorine atom, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ethylenediamine, alkyl halides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: The compound is studied for its role in enzyme inhibition and receptor binding, making it a candidate for drug development.
Material Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-aminoethyl)-benzo[d][1,2,3]triazin-4(3H)-one: Lacks the fluorine atom, which may affect its reactivity and biological activity.
6-fluorobenzo[d][1,2,3]triazin-4(3H)-one: Lacks the aminoethyl side chain, which may influence its solubility and interaction with biological targets.
Uniqueness
3-(2-aminoethyl)-6-fluorobenzo[d][1,2,3]triazin-4(3H)-one is unique due to the presence of both the fluorine atom and the aminoethyl side chain. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-7(5-6)9(15)14(4-3-11)13-12-8/h1-2,5H,3-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFNLWVOFGKGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(N=N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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